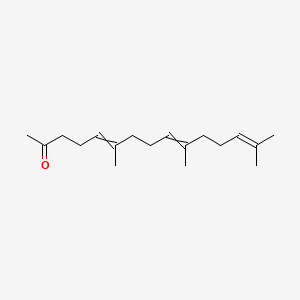

6,10,14-Trimethylpentadeca-5,9,13-trien-2-one

Description

Nomenclature and Chemical Identity

The systematic nomenclature of 6,10,14-trimethylpentadeca-5,9,13-trien-2-one follows International Union of Pure and Applied Chemistry standards, reflecting its structural characteristics as a fifteen-carbon chain ketone with three double bonds and three methyl substituents. The compound possesses the molecular formula C18H30O and a molecular weight of 262.43 grams per mole, establishing its classification within the sesquiterpene family. The systematic name describes a pentadecatriene backbone with a ketone functional group at the second carbon position and methyl branches at carbons 6, 10, and 14.

The compound exists in multiple stereoisomeric forms, with the most studied being the (E,E) configuration, which carries the distinct Chemical Abstracts Service registry number 1117-52-8. The parent compound with mixed stereochemistry bears the registry number 762-29-8. Additional nomenclature includes the common name farnesylacetone, which reflects its structural relationship to the sesquiterpene farnesol with an acetone moiety. The compound is also designated as 5,9,13-pentadecatrien-2-one, 6,10,14-trimethyl-, emphasizing the position of double bonds and the ketone functionality.

Historical Context and Discovery

The historical development of knowledge regarding 6,10,14-trimethylpentadeca-5,9,13-trien-2-one reveals a progressive understanding of its natural occurrence and significance. Early identification of the compound occurred through isolation studies from tobacco products, where researchers Osman and Barson documented its presence in cigar smoke condensate. This pioneering work established the compound as a naturally occurring terpene derivative found in combustion products of plant materials. The isolation was achieved through sophisticated chromatographic techniques applied to neutral fractions of cigar smoke condensate, alongside other notable compounds including solanone and phytol.

Subsequent research expanded the understanding of the compound's natural distribution through investigations of marine organisms. Korean researchers isolated farnesylacetone derivatives from the brown alga Sargassum sagamianum collected from waters off Jeju Island, demonstrating the compound's presence in marine ecosystems. These findings represented a significant expansion of the known biological sources of the compound beyond terrestrial plant materials. The marine-derived compounds showed structural variations, including different stereochemical configurations and additional functional groups, indicating the biosynthetic versatility associated with this chemical framework.

The development of synthetic methodologies for producing 6,10,14-trimethylpentadeca-5,9,13-trien-2-one has involved extensive patent literature documenting various approaches to chemical synthesis. These synthetic methods have enabled larger-scale production for research purposes and commercial applications, particularly in the fragrance and flavor industries where the compound is recognized under the Flavor and Extract Manufacturers Association number 3442. The synthetic approaches have included both traditional organic synthesis methods and more recent biotechnological approaches using engineered microorganisms.

Significance in Terpene Chemistry Research

The significance of 6,10,14-trimethylpentadeca-5,9,13-trien-2-one in terpene chemistry research extends across multiple dimensions of chemical and biological investigation. Within the broader context of prenol lipid chemistry, this compound represents a fundamental structural motif that bridges sesquiterpene and diterpene classifications. The acyclic diterpenoid structure with its characteristic isoprene units provides insights into biosynthetic pathways and evolutionary relationships among terpene compounds. Research has positioned this compound within the taxonomic classification of lipids and lipid-like molecules, specifically under prenol lipids and acyclic diterpenoids.

Biological activity studies have revealed significant pharmacological properties of the compound, particularly its ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes. The marine-derived farnesylacetone derivatives demonstrated moderate inhibitory activities with IC50 values ranging from 23.0 to 65.0 micromolar, suggesting potential applications in neurodegenerative disease research. These findings have contributed to understanding structure-activity relationships within the terpene family and have implications for drug discovery efforts targeting cholinesterase-related pathways.

The compound has also demonstrated significance in biotechnology applications, particularly in the development of microbial biosynthesis platforms. Engineered Escherichia coli strains have been developed to produce farnesyl acetate, a related compound, through heterologous expression of biosynthetic pathway genes. These biotechnological applications represent important advances in sustainable production methods for terpene compounds and demonstrate the potential for metabolic engineering approaches in natural product synthesis. The research has shown that engineered strains can accumulate substantial quantities of the target compounds, with optimized strains producing over 200 milligrams per liter.

Properties

CAS No. |

762-29-8 |

|---|---|

Molecular Formula |

C18H30O |

Molecular Weight |

262.4 g/mol |

IUPAC Name |

(5E,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one |

InChI |

InChI=1S/C18H30O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h9,11,13H,6-8,10,12,14H2,1-5H3/b16-11-,17-13+ |

InChI Key |

LTUMRKDLVGQMJU-HSVQFRAPSA-N |

SMILES |

CC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C |

Isomeric SMILES |

CC(=CCC/C(=C\CC/C(=C/CCC(=O)C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C |

boiling_point |

147.00 to 148.00 °C. @ 0.50 mm Hg |

density |

0.885-0.895 |

Other CAS No. |

762-29-8 |

physical_description |

Colourless or pale straw-coloured oily liquid; intensely sweet, floral odou |

solubility |

soluble in water; soluble in oils Miscible at room temperature (in ethanol) |

Synonyms |

farnesylacetone farnesylacetone, (E,E)-isome |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Procedure

A mixture of 1,500 g ethyl farnesone and 150 g of 1% sodium hydroxide solution is heated to 100°C for 5 hours under vigorous stirring. Post-reaction, the organic phase is neutralized with acetic acid, followed by vacuum distillation to isolate the product. This method achieves a 96% yield with 98% purity.

Table 1: Optimized Parameters for Saponification

| Parameter | Value |

|---|---|

| Temperature | 100°C |

| Reaction Time | 5 hours |

| Base Concentration | 1% NaOH |

| Scale | 1.5 kg (industrial) |

| Yield | 96% |

The reaction proceeds via nucleophilic acyl substitution, where hydroxide ions attack the ester carbonyl, forming a tetrahedral intermediate that collapses to release the ketone and ethanol. The absence of racemization in this step ensures retention of the (5E,9E) configuration.

Acid-Catalyzed Rearrangement of Nerolidol

E,E-farnesyl acetone is synthesized stereoselectively through the acid-catalyzed reaction of nerolidol with isopropenylmethyl ether (IPM).

Catalytic System and Stereochemical Control

Phosphoric acid (0.2 mol% relative to nerolidol) in acetone solvent facilitates the Carroll rearrangement, producing E,E-farnesyl acetone with >90% stereopurity. The reaction occurs at 140–160°C for 16 hours under nitrogen, with IPM in a 3.8:1 molar excess to nerolidol.

Table 2: Acid-Catalyzed Synthesis Parameters

| Parameter | Value |

|---|---|

| Catalyst | H₃PO₄ in acetone |

| Temperature | 140–160°C |

| IPM:Nerolidol Ratio | 3.8:1 |

| Reaction Time | 16 hours |

| Stereopurity | >90% E,E |

This method avoids salt byproducts and enables precise control over the E,E configuration, critical for fragrance applications. Neutralization with sodium acetate precedes vacuum distillation at <0.1 mbar to isolate the product.

Classical Acetoacetate Condensation

Historically, farnesyl acetone was synthesized via condensation of nerolidol with methyl acetoacetate in the presence of potassium carbonate.

Reaction Mechanism and Limitations

Heating nerolidol with methyl acetoacetate at 150–160°C for 20 hours induces ketonic decarboxylation, yielding farnesyl acetone. While this method achieves 60% yields, it generates stoichiometric waste (e.g., potassium salts) and offers poor stereochemical control.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Yield | Stereopurity | Scalability | Byproducts |

|---|---|---|---|---|

| Saponification | 96% | Unreported | Industrial | Minimal |

| Acid-Catalyzed | >90% | >90% E,E | Pilot-scale | Low |

| Acetoacetate | 60% | Variable | Lab-scale | K₂CO₃, H₂O |

The saponification route excels in yield and scalability but lacks stereochemical specificity. In contrast, the acid-catalyzed method achieves high stereopurity, making it ideal for fragrance synthesis.

Physicochemical Properties and Characterization

Farnesyl acetone (C₁₈H₃₀O, MW 262.43 g/mol) exhibits a boiling point of 677.23 K and critical pressure of 1,359.63 kPa. Its octanol-water partition coefficient (logP = 5.775) indicates high lipophilicity, consistent with terpenoid behavior.

Industrial-Scale Production Considerations

Large-scale synthesis (1.5 kg batches) employs continuous distillation to remove low-boiling components, ensuring product purity . Recent advances focus on solvent recovery and catalytic reuse to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

6,10,14-Trimethylpentadeca-5,9,13-trien-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: It can be reduced to form alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C18H30O

- Molecular Weight : 262.4302 g/mol

- CAS Number : 762-29-8

- Structural Characteristics : The compound features multiple double bonds and a ketone functional group which contribute to its reactivity and biological activity.

Biological Studies

6,10,14-Trimethylpentadeca-5,9,13-trien-2-one has been studied for its potential biological activities. Research indicates that it enhances the biosynthesis of glycolipids in gastric mucosal cells. This action is particularly relevant in protecting against ulcers induced by hydrochloric acid and other irritants like aspirin and ethanol. Such properties suggest potential therapeutic applications in gastroenterology .

Antimicrobial Efficacy

The compound has demonstrated effectiveness against various pathogens. A study highlighted its antimicrobial properties, showing potential for use in developing new antibacterial agents. This aspect is crucial given the increasing concern over antibiotic resistance.

Chemical Synthesis

In organic chemistry, 6,10,14-trimethylpentadeca-5,9,13-trien-2-one serves as a precursor for synthesizing more complex molecules. Its structure allows for various chemical transformations including oxidation and reduction reactions . The compound can be utilized in the production of industrial chemicals and materials.

Flavor and Fragrance Industry

Due to its unique odor profile, this compound is explored for use in flavoring and fragrance formulations. Its pleasant scent can enhance various consumer products ranging from perfumes to food additives.

Cosmetic Applications

The compound's properties may also extend to cosmetic formulations where it can be used as an active ingredient due to its biological activity and potential skin benefits.

Case Studies

Mechanism of Action

The mechanism of action of 6,10,14-Trimethylpentadeca-5,9,13-trien-2-one involves its interaction with various molecular targets. It can inhibit electron transport in mitochondria, affecting cellular respiration and energy production. The compound’s effects on biological pathways are mediated through its interaction with enzymes and receptors involved in metabolic processes .

Comparison with Similar Compounds

Structural Analogues

Farnesyl acetone belongs to the terpene ketone family, sharing structural motifs with several isoprenoid derivatives. Key analogues include:

Structural Insights :

- Double Bonds : Farnesyl acetone’s conjugated triene system enhances rigidity and UV absorption compared to saturated analogues like (6R,10R)-trimethylpentadecan-2-one .

- Functional Groups : Dione derivatives (e.g., 2,12-diketones) exhibit higher polarity, reducing volatility and logP values (predicted ~5.0 vs. 6.16 for farnesyl acetone) .

Physicochemical Properties

Key Trends :

- Saturation (e.g., (6R,10R)-isomer) increases hydrophobicity (higher logP) and boiling points due to stronger van der Waals interactions.

- Additional ketones in dione derivatives reduce volatility and enhance solubility in polar solvents .

Functional Insights :

Biological Activity

6,10,14-Trimethylpentadeca-5,9,13-trien-2-one, also known as farnesyl acetone, is a terpenoid compound with significant biological activity. Its molecular formula is and it has a molecular weight of 262.43 g/mol. This compound has garnered attention due to its potential therapeutic applications, particularly in antimicrobial and anticancer activities.

Chemical Structure

The compound features a complex structure characterized by multiple double bonds and a ketone functional group. The structural representation can be summarized as follows:

- IUPAC Name: 6,10,14-trimethylpentadeca-5,9,13-trien-2-one

- CAS Registry Number: 1117-52-8

- InChIKey: LTUMRKDLVGQMJU-IUBLYSDUSA-N

Antimicrobial Properties

Research indicates that farnesyl acetone exhibits notable antimicrobial activity. A study on the essential oils containing this compound demonstrated effectiveness against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 mg/mL |

| Escherichia coli | 0.5 mg/mL |

| Bacillus subtilis | 0.125 mg/mL |

These findings suggest that farnesyl acetone could be utilized in developing natural antimicrobial agents .

Anticancer Activity

Farnesyl acetone has also been studied for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. For example:

- Cell Line: MCF-7 (breast cancer)

- IC50 Value: 15 µM after 48 hours of treatment

This indicates a promising potential for farnesyl acetone as an adjunct therapy in cancer treatment .

The biological activities of farnesyl acetone are believed to stem from its ability to disrupt cellular membranes and interfere with metabolic processes within microbial and cancer cells. The presence of multiple double bonds in its structure may enhance its interaction with lipid membranes, leading to increased permeability and subsequent cell death.

Case Studies

- Study on Essential Oils:

- Cancer Cell Apoptosis:

- Synergistic Effects:

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of synthetic 6,10,14-Trimethylpentadeca-5,9,13-trien-2-one?

- Methodological Answer:

- Structural Confirmation: Use NMR spectroscopy (¹H and ¹³C) to verify the carbon skeleton and functional groups. For stereoisomer differentiation (e.g., E,E vs. E,Z), employ NOESY or ROESY to analyze spatial proximity of methyl groups .

- Purity Assessment: Gas chromatography-mass spectrometry (GC-MS ) with a non-polar column (e.g., DB-5MS) resolves isomers and quantifies impurities. Compare retention indices with reference standards .

- Quantitative Analysis: High-performance liquid chromatography (HPLC ) paired with UV detection (λ = 210–230 nm) is effective for purity checks .

Q. What synthetic routes are commonly used to produce 6,10,14-Trimethylpentadeca-5,9,13-trien-2-one?

- Methodological Answer:

- Alkylation of Ketones: Reacting acetylacetone with farnesyl bromide under basic conditions (e.g., K₂CO₃ in THF) yields the target compound. Monitor reaction progress via TLC (silica gel, hexane:EtOAc = 9:1) .

- Enzymatic Synthesis: Farnesyl transferase-mediated coupling of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) is a biocatalytic alternative, though optimization of enzyme activity (e.g., pH 7.4, Mg²⁺ cofactor) is critical .

- Patent Methods: U.S. Patent methods describe multi-step alkylation and Wittig reactions for scalable synthesis .

Q. What are the natural sources of this compound, and how is it isolated?

- Methodological Answer:

- Marine Extraction: The compound is isolated from the brown algae Sargassum micracanthum via maceration in dichloromethane/methanol (3:1). Crude extract is fractionated using silica gel chromatography (gradient elution: hexane to EtOAc) .

- Purification: Final purification is achieved via preparative HPLC (C18 column, acetonitrile/water) or recrystallization in cold hexane .

Advanced Research Questions

Q. How do stereoisomers of this compound influence its bioactivity in enzyme inhibition studies?

- Methodological Answer:

- Isomer-Specific Assays: Synthesize pure E,E and E,Z isomers via stereoselective Wittig reactions (e.g., using stabilized ylides) and compare their IC₅₀ values against farnesyl transferase (FT). The E,E isomer shows stronger inhibition (IC₅₀ = 250 nM) due to optimal spatial alignment with the enzyme’s active site .

- Molecular Docking: Use software like AutoDock Vina to model isomer binding to FT. The E,E configuration aligns better with hydrophobic pockets, reducing KRAS membrane localization in cancer cells .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer:

- Standardize Isomer Ratios: Many discrepancies arise from uncharacterized isomer mixtures. Use GC-MS to quantify isomer ratios (e.g., E,E:E,Z = 85:15) in test batches and correlate with bioactivity .

- Control Assay Conditions: Variations in FT assay buffer (e.g., presence of Zn²⁺ vs. Mg²⁺) alter inhibition kinetics. Adopt uniform conditions (e.g., 25 mM Tris-HCl, pH 7.4, 5 mM MgCl₂) .

- Validate Purity: Impurities >2% (e.g., residual solvents) can skew results. Implement rigorous QC via LC-MS and elemental analysis .

Q. How can researchers differentiate between structurally similar terpenoids in complex biological matrices?

- Methodological Answer:

- Advanced Chromatography: Use UPLC-QTOF-MS with a HILIC column to separate terpenoids based on polarity. Characterize via MS/MS fragmentation patterns (e.g., m/z 262.43 → 189.16 for the target compound) .

- Isotope-Labeled Standards: Spike samples with deuterated analogs (e.g., d₃-6,10,14-Trimethylpentadeca-5,9,13-trien-2-one) for precise quantification in metabolomic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.